1-Bromo-3-fluoro-2-nitrobenzene
Overview
Description
1-Bromo-3-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C6H3BrFNO2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and nitro groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving nitration, bromination, and fluorination of benzene derivatives. One common method involves the bromination of 3-fluoronitrobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid at a controlled temperature to ensure the selective substitution of the bromine atom .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization and distillation further ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Hydrogen gas with palladium on carbon, room temperature and pressure.
Electrophilic Aromatic Substitution: Sulfuric acid and nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Nucleophilic Substitution: 1-Fluoro-2-nitro-3-aminobenzene.
Reduction: 1-Bromo-3-fluoro-2-aminobenzene.
Electrophilic Aromatic Substitution: 1-Bromo-3-fluoro-2,4-dinitrobenzene.
Scientific Research Applications
1-Bromo-3-fluoro-2-nitrobenzene is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.
Medicine: It is an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Reduction: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.
Electrophilic Aromatic Substitution: The nitro group activates the benzene ring towards electrophilic attack, facilitating the substitution of hydrogen atoms by electrophiles.
Comparison with Similar Compounds
1-Bromo-3-fluoro-2-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2-fluoro-4-nitrobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-3-nitrobenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
1-Fluoro-2-nitrobenzene: Lacks the bromine atom, affecting its use in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of bromine, fluorine, and nitro groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPAOFBPEYCAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382465 | |
Record name | 1-bromo-3-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-70-5 | |
Record name | 1-Bromo-3-fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886762-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-3-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BROMO-3-FLUORO-2-NITROBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.